![molecular formula C14H22N6O2S B6542524 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine CAS No. 1021225-71-7](/img/structure/B6542524.png)
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . These derivatives have been studied as bromodomain inhibitors, particularly against BRD4, a protein that recognizes acetylated lysine for epigenetic reading . They have shown promising results with micromolar IC50 values .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives are complex and depend on the specific conditions and reactants used . The exact chemical reactions involving “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine” are not specified in the search results.科学的研究の応用
Anticancer Activity
This compound and its derivatives have shown potential in anticancer research. They have been found to be effective in downregulating c-Myc, a protein involved in cell cycle progression, apoptosis, and cellular transformation .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity. For instance, pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-pyran-2-one derivatives have shown in vitro antibacterial activity against S. aureus, B. subtilis, E. coli and Klebsiella pneumonia and antifungal activity against Candida albicans .
Analgesic and Anti-inflammatory Activity
The compound has shown potential in analgesic and anti-inflammatory research, indicating its potential use in pain management and inflammation treatment .
Antioxidant Activity
The compound has demonstrated antioxidant activity, suggesting its potential use in combating oxidative stress-related diseases .
Antiviral Activity
The compound has shown potential in antiviral research, indicating its possible use in the development of antiviral drugs .
Enzyme Inhibition
The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests its potential use in the treatment of diseases related to these enzymes.
Antitubercular Agents
The compound has shown potential as an antitubercular agent, indicating its possible use in the treatment of tuberculosis .
Bromodomain and Extraterminal Inhibitors
The compound has been optimized for BRD4 potency and physical properties, exhibiting high potency in vitro and in vivo, effecting c-Myc downregulation and tumor growth inhibition in xenograft studies . This compound was selected as the development candidate, AZD5153 .
作用機序
将来の方向性
The [1,2,4]triazolo[4,3-b]pyridazine derivatives, including “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine”, offer promising starting molecules for designing potent BRD4 BD inhibitors . Research on the development of these inhibitors against various diseases is actively being conducted .
特性
IUPAC Name |
3-ethyl-6-(4-propylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-3-11-23(21,22)19-9-7-18(8-10-19)14-6-5-13-16-15-12(4-2)20(13)17-14/h5-6H,3-4,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOSIUGHVHXYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NN3C(=NN=C3CC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(4-(propylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。